6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiadiazolo[3,2-a]pyrimidine structure, followed by the introduction of the bromo, methoxy, and phenylmethoxy substituents. Common reagents used in these reactions include brominating agents, methoxylating agents, and phenylmethoxy precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling hazardous reagents. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong
Properties
CAS No. |
5824-47-5 |
---|---|
Molecular Formula |
C27H21BrN4O3S |
Molecular Weight |
561.5 g/mol |
IUPAC Name |
6-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H21BrN4O3S/c1-16-8-10-19(11-9-16)26-31-32-24(29)20(25(33)30-27(32)36-26)12-18-13-21(28)23(22(14-18)34-2)35-15-17-6-4-3-5-7-17/h3-14,29H,15H2,1-2H3 |
InChI Key |
LRDLDRFXWCOXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=N)C(=CC4=CC(=C(C(=C4)Br)OCC5=CC=CC=C5)OC)C(=O)N=C3S2 |
Origin of Product |
United States |
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